molecular formula C21H24FIN2O3 B220776 2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide CAS No. 124929-08-4

2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide

Cat. No. B220776
CAS RN: 124929-08-4
M. Wt: 494.3 g/mol
InChI Key: NTCPWJJOPLDDTG-QUHMGXBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide, also known as FIBF, is a novel chemical compound that has recently gained attention in the scientific community. FIBF is a potent and selective dopamine D3 receptor antagonist, which means it can block the activity of dopamine at these receptors in the brain. This property makes FIBF a potential therapeutic agent for a variety of psychiatric and neurological disorders.

Mechanism of Action

2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide acts as a dopamine D3 receptor antagonist, which means it can block the activity of dopamine at these receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By blocking the activity of dopamine at D3 receptors, 2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide can modulate these functions and potentially alleviate symptoms of psychiatric and neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide are complex and not fully understood. However, studies have shown that 2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide can modulate the activity of dopamine in the brain, which can affect a variety of functions, including mood, motivation, and reward. 2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide in lab experiments is its potency and selectivity for dopamine D3 receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other neurotransmitter systems. However, the complex synthesis of 2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide and its potential toxicity also present limitations for its use in lab experiments.

Future Directions

There are several potential future directions for research on 2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide. One area of interest is the development of 2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide-based therapies for drug addiction and relapse prevention. Another area of research could focus on the use of 2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide in the treatment of other psychiatric and neurological disorders, such as schizophrenia and depression. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide and its potential toxicity.

Synthesis Methods

The synthesis of 2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide involves several steps, including the reaction of 4-fluorobenzylamine with 2,3-dimethoxy-5-iodobenzoyl chloride to form the intermediate compound, which is then reacted with N-((1-pyrrolidinyl)methyl)amine to yield 2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide. The synthesis of 2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide is a complex process that requires a high degree of expertise and careful handling of chemicals.

Scientific Research Applications

2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide has been studied extensively in preclinical models for its potential therapeutic applications. One area of research has focused on the role of dopamine D3 receptors in drug addiction and relapse. 2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide has been shown to reduce drug-seeking behavior and prevent relapse in animal models of addiction. Another area of research has investigated the potential use of 2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide in the treatment of schizophrenia, as dopamine D3 receptors have been implicated in the development of this disorder.

properties

CAS RN

124929-08-4

Product Name

2,3-Dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide

Molecular Formula

C21H24FIN2O3

Molecular Weight

494.3 g/mol

IUPAC Name

N-[[(2R)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-5-(123I)iodanyl-2,3-dimethoxybenzamide

InChI

InChI=1S/C21H24FIN2O3/c1-27-19-11-16(23)10-18(20(19)28-2)21(26)24-12-17-4-3-9-25(17)13-14-5-7-15(22)8-6-14/h5-8,10-11,17H,3-4,9,12-13H2,1-2H3,(H,24,26)/t17-/m1/s1/i23-4

InChI Key

NTCPWJJOPLDDTG-QUHMGXBXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)C(=O)NC[C@H]2CCCN2CC3=CC=C(C=C3)F)[123I]

SMILES

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F)I

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F)I

synonyms

2,3-dimethoxy-5-iodo-N-((1-(4'-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide
FIDA2

Origin of Product

United States

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